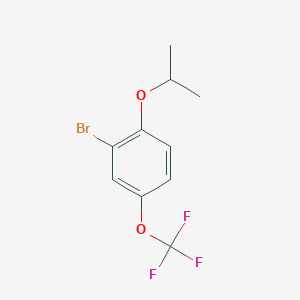

2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene

Descripción general

Descripción

“2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C10H10BrF3O2 . It has a molecular weight of 299.09 . This compound is in liquid form .

Molecular Structure Analysis

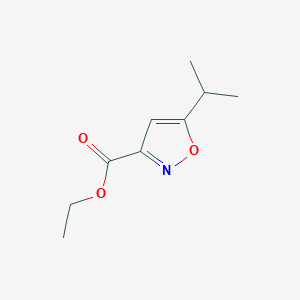

The InChI code for this compound is 1S/C10H10BrF3O2/c1-6(2)15-9-4-3-7(5-8(9)11)16-10(12,13)14/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Application in Palladium-Catalyzed Direct Arylations

Specific Scientific Field

This application falls under the field of Organic Chemistry, specifically in the area of palladium-catalyzed direct arylation reactions.

Summary of the Application

“2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene” is used as a reagent in the direct arylation of heteroarenes . This process involves the functionalization of C-H bonds using aryl halides as aryl sources and palladium catalysts .

Methods of Application or Experimental Procedures

The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .

Results or Outcomes

The results showed that similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .

Reaction with Lithium Diisopropylamide

Specific Scientific Field

This application is in the field of Organic Chemistry, particularly in reactions involving lithium diisopropylamide (LIDA).

Summary of the Application

“1-Bromo-4-(trifluoromethoxy)benzene” reacts with lithium diisopropylamide (LIDA) at -100°C to give 5-bromo-2-(trifluoromethoxy)phenyllithium . At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .

Methods of Application or Experimental Procedures

The reaction involves treating “1-Bromo-4-(trifluoromethoxy)benzene” with lithium diisopropylamide (LIDA) at specific temperatures .

Results or Outcomes

The outcomes of the reaction are the formation of 5-bromo-2-(trifluoromethoxy)phenyllithium at -100°C and the generation of 1,2-dehydro-4-(trifluoromethoxy)benzene at -75°C .

Synthesis of New Electronically Deficient Atropisomeric Diphosphine Ligand

Specific Scientific Field

This application is in the field of Organic Chemistry, particularly in the synthesis of new electronically deficient atropisomeric diphosphine ligands.

Summary of the Application

“2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene” may be used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand known as (S)-CF3O-BiPhep .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source. However, the synthesis likely involves a series of organic reactions to form the desired ligand.

Results or Outcomes

The outcome of this application is the successful synthesis of the new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep .

Synthesis of 4-{[4-[(2-Ethylhexyloxy)-6-(4-Morpholinylmethyl)-4-Trifluoromethyl][1,1-Biphenyl]-3-Yl]Methyl}Morpholine

Specific Scientific Field

This application is in the field of Organic Chemistry, particularly in the synthesis of complex organic compounds.

Summary of the Application

“2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene” was used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethoxy][1,1-biphenyl]-3-yl]methyl}morpholine .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source. However, the synthesis likely involves a series of organic reactions to form the desired compound.

Results or Outcomes

The outcome of this application is the successful synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethoxy][1,1-biphenyl]-3-yl]methyl}morpholine .

Synthesis of Trifluoromethyl Ethers

Specific Scientific Field

This application is in the field of Organic Chemistry, particularly in the synthesis of trifluoromethyl ethers.

Summary of the Application

“2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene” may be used in the synthesis of trifluoromethoxy-substituted benzene derivatives . These compounds are of great interest in pharmaceutical research as they are found in many important drugs .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source. However, the synthesis likely involves a series of organic reactions to form the desired trifluoromethoxy-substituted benzene derivatives.

Results or Outcomes

The outcome of this application is the successful synthesis of trifluoromethoxy-substituted benzene derivatives .

Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes

Specific Scientific Field

This application is in the field of Organic Chemistry, particularly in the synthesis of polyfluoroalkoxy-substituted bromobenzenes.

Summary of the Application

“2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene” may be used in the synthesis of polyfluoroalkoxy-substituted bromobenzenes . These compounds are used in the Pd-catalyzed direct arylations of heteroarenes .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source. However, the synthesis likely involves a series of organic reactions to form the desired polyfluoroalkoxy-substituted bromobenzenes.

Results or Outcomes

The outcome of this application is the successful synthesis of polyfluoroalkoxy-substituted bromobenzenes .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-bromo-1-propan-2-yloxy-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O2/c1-6(2)15-9-4-3-7(5-8(9)11)16-10(12,13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULMXYSSKXYIOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596202 | |

| Record name | 2-Bromo-1-[(propan-2-yl)oxy]-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene | |

CAS RN |

200956-15-6 | |

| Record name | 2-Bromo-1-(1-methylethoxy)-4-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200956-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-[(propan-2-yl)oxy]-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

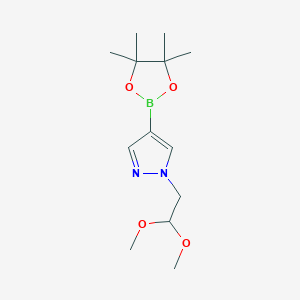

![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)

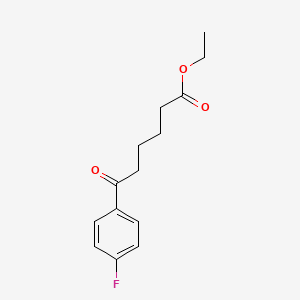

![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)